molecular formula C18H16N4S B12388831 Alk-5-IN-1

Alk-5-IN-1

Cat. No.: B12388831
M. Wt: 320.4 g/mol
InChI Key: NIQVUPWBHUGPKD-UHFFFAOYSA-N
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Description

Alk-5-IN-1 is a compound known for its inhibitory effects on activin receptor-like kinase 5, which is a type of transforming growth factor beta receptor This receptor plays a crucial role in various physiological processes, including cell growth, differentiation, and apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk-5-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions. Common reagents used in this step include aldehydes, ketones, and amines.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This step involves reactions such as alkylation, acylation, and sulfonation.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity. Common techniques used in industrial production include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Alk-5-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

Alk-5-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its inhibitory effects.

    Biology: Investigated for its role in cell signaling pathways and its effects on cell growth and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal cell growth.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Alk-5-IN-1 exerts its effects by inhibiting activin receptor-like kinase 5. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as SMAD proteins. By blocking this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells. The molecular targets and pathways involved include the transforming growth factor beta signaling pathway and its associated receptors and ligands.

Comparison with Similar Compounds

Similar Compounds

    Galunisertib: Another inhibitor of activin receptor-like kinase 5, used in cancer research.

    SB505154: Known for its inhibitory effects on activin receptor-like kinase 5 and its potential as an anticancer agent.

    GW6604: An inhibitor of activin receptor-like kinase 5, studied for its effects on cell migration and invasion.

Uniqueness of Alk-5-IN-1

This compound is unique due to its specific structure and functional groups, which provide enhanced inhibitory activity compared to other similar compounds. Its ability to selectively inhibit activin receptor-like kinase 5 makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-ethyl-2-(6-methylpyridin-2-yl)pyrazol-3-yl]thieno[3,2-c]pyridine

InChI

InChI=1S/C18H16N4S/c1-3-13-11-20-22(17-6-4-5-12(2)21-17)18(13)16-9-14-10-19-8-7-15(14)23-16/h4-11H,3H2,1-2H3

InChI Key

NIQVUPWBHUGPKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1)C2=CC=CC(=N2)C)C3=CC4=C(S3)C=CN=C4

Origin of Product

United States

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